Furan-2-carboxylic acid benzothiazol-2-ylcarbamoylmethyl ester
Description
Furan-2-carboxylic acid benzothiazol-2-ylcarbamoylmethyl ester is a heterocyclic ester derivative combining a furan ring, a benzothiazole moiety, and a carbamoyl methyl group. This structure positions it within a class of compounds known for diverse biological and pharmacological activities. Furan-2-carboxylic acid derivatives are extensively studied for their roles in medicinal chemistry, particularly due to their structural versatility and interactions with biological targets .
Properties
Molecular Formula |
C14H10N2O4S |
|---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C14H10N2O4S/c17-12(8-20-13(18)10-5-3-7-19-10)16-14-15-9-4-1-2-6-11(9)21-14/h1-7H,8H2,(H,15,16,17) |
InChI Key |
BODZJVXYAGVYMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)COC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 2-furoate typically involves the reaction of 2-aminobenzothiazole with ethyl 2-furoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Furan Ring
-
Electrophilic Substitution : The electron-rich furan undergoes halogenation or nitration at the 5-position, with reactivity modulated by the adjacent ester group .
-
Ring-Opening : Protonation at the 3- or 5-position (e.g., with H₂SO₄) leads to fragmentation, forming α,β-unsaturated carbonyl intermediates .
Benzothiazole Moiety
-
Nucleophilic Substitution : Halogen substituents (e.g., Cl, F) at the 5- or 6-position undergo displacement with amines or alkoxides .
-
Oxidation : The sulfur atom oxidizes to sulfoxide or sulfone derivatives under controlled H₂O₂ treatment.
Ester Group
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/MeOH) conditions cleave the ester to the corresponding carboxylic acid .
-
Transesterification : Reacts with alcohols (e.g., MeOH) under catalytic NaOMe to yield methyl esters .
Stability and Decomposition
The compound decomposes under extreme conditions:
Mechanistic Insights from Analogous Systems
-
Protonation Pathways : Protonation at the furan oxygen generates a resonance-stabilized cation, enabling nucleophilic attack by methanol or water .
-
Tautomerization : Keto-enol tautomerism in intermediates facilitates rearrangements, as observed in similar furan-carboxylic esters .
-
Domino Reactions : Microwave irradiation accelerates alkylation-cyclization sequences, reducing reaction times from hours to minutes .
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity:
Research has indicated that compounds similar to furan-2-carboxylic acid benzothiazol-2-ylcarbamoylmethyl ester exhibit significant antimicrobial properties. A study highlighted that thiazole derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their effectiveness compared to standard antibiotics .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound 22f | 500 | Bacillus cereus |
| Compound 22h | 6.25 | Staphylococcus aureus |
| Furan Derivative | 31.25 | Escherichia coli |
2. Anticancer Potential:
The furan and benzothiazole moieties are known for their anticancer properties. Studies have shown that derivatives containing these groups can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, certain benzothiazole derivatives were found to exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for drug development.
3. Anti-inflammatory Effects:
Recent investigations into the anti-inflammatory properties of related compounds have shown that they can significantly reduce inflammation in experimental models. One study demonstrated that compounds with similar structures exhibited up to 91% inhibition in edema volume compared to standard anti-inflammatory drugs like ibuprofen .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial activity of thiazole derivatives, several compounds were synthesized and tested against a panel of bacterial strains using the broth microdilution method. The results indicated that compounds derived from thiazoles exhibited enhanced activity against resistant strains, highlighting their potential as alternatives to conventional antibiotics .
Case Study 2: Anticancer Evaluation
A series of furan derivatives were evaluated for their anticancer properties against human cancer cell lines. The findings revealed that specific modifications in the structure led to increased cytotoxicity, suggesting that further optimization could enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 2-furoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The furoate ester group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of the target compound with analogous furan-2-carboxylate esters:
Key Observations :
- The benzothiazol-2-ylcarbamoylmethyl group in the target compound increases molar mass and polarity compared to simpler esters like methyl 2-furoate. This may enhance binding affinity to biological targets but reduce membrane permeability .
- Substituted aryl groups (e.g., 4-methoxyphenyl, 4-methylphenyl) improve lipophilicity, which correlates with better pharmacokinetic profiles in drug development .
- Halogenated derivatives, such as the 4-amino-2-chlorophenyl analog, introduce electronegative atoms that may influence electronic interactions in binding pockets .
Biological Activity
Furan-2-carboxylic acid benzothiazol-2-ylcarbamoylmethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.
Overview of Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
- Antimicrobial Activity : The furan-2-carboxylic acid derivatives have shown significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Certain derivatives demonstrate cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.
- Inhibition of Bacterial Motility : Studies have shown that furan-2-carboxylic acids can inhibit bacterial swarming and swimming, which may affect biofilm formation.
Case Study: Inhibition of Bacterial Swarming
A study highlighted the effectiveness of furan-2-carboxylic acid derivatives in inhibiting the swarming of environmental bacteria. Specifically, furan-2-carboxylic acid was tested at concentrations as low as 1.8 µg L and demonstrated significant inhibition of E. coli swarming behavior. The results suggested that these compounds could interfere with extracellular polysaccharide production, crucial for biofilm formation .
| Compound | Concentration (µg L) | Inhibition Effect |
|---|---|---|
| Furan-2-carboxylic acid | 1.8 | Significant swarming inhibition |
| 5-Hydroxymethylfuran-2-carboxylic acid | 2.3 | Significant swarming inhibition |
Cytotoxicity Against Cancer Cell Lines
Research has indicated that derivatives of furan-2-carboxylic acid possess notable cytotoxic properties against various cancer cell lines. For instance, certain thiazole-bearing compounds derived from furan showed IC values lower than that of the standard drug doxorubicin in tests against Jurkat and A-431 cell lines, suggesting strong anticancer potential .
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the furan and thiazole moieties influence biological activity. Key findings include:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Furan-2-carboxylic acid benzothiazol-2-ylcarbamoylmethyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling furan-2-carboxylic acid derivatives with benzothiazol-2-ylcarbamoylmethyl groups via esterification or carbamate-forming reactions. For example, hydrazide intermediates (as in oxadiazole synthesis) can be used, followed by activation with coupling agents like EDC or DCC . Optimization may include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalytic use of DMAP to enhance yields. Purification via column chromatography or recrystallization is critical to isolate the ester product .
Q. How can researchers confirm the identity and purity of this compound given limited commercial analytical data?
- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to verify ester and benzothiazole moieties), HPLC (for purity assessment >95%), and high-resolution mass spectrometry (HRMS) (to confirm molecular weight) are essential. Elemental analysis can validate empirical formulas. If impurities persist, preparative TLC or iterative recrystallization may be required .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Waste Disposal : Segregate waste and collaborate with certified hazardous waste services for incineration .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .
Advanced Research Questions
Q. How do structural modifications to the furan or benzothiazole groups affect the compound's pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies can guide modifications. For example:
- Furan ring : Introducing electron-withdrawing groups (e.g., nitro) may enhance bioactivity by altering electronic density.
- Benzothiazole : Substitutions at the 6-position (e.g., methoxy or amino groups) could improve binding to inflammatory targets like COX-2. Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) validate these hypotheses .
Q. How can contradictions in reported bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from variability in:
- Assay conditions (e.g., cell line viability thresholds, serum concentrations).
- Compound purity : Impurities >5% can skew results; validate via orthogonal analytical methods.
- Dosage ranges : Perform dose-response curves (e.g., IC₅₀ determination) to establish reproducible efficacy thresholds .
Q. What in vitro and in vivo models are suitable for evaluating anti-inflammatory potential?
- Methodological Answer :
- In vitro : Use RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. COX-2 inhibition assays (e.g., fluorometric kits) quantify enzyme activity.
- In vivo : Murine carrageenan-induced paw edema models assess acute inflammation. Histopathology and cytokine profiling (e.g., multiplex assays) provide mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
